molecular formula C5H11ClFNO B3027912 (3S,4S)-3-fluoropiperidin-4-ol hydrochloride CAS No. 1434126-98-3

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride

Cat. No.: B3027912
CAS No.: 1434126-98-3
M. Wt: 155.60
InChI Key: VGRYZBPWUNRGDD-FHAQVOQBSA-N
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Description

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride is a chiral compound with the molecular formula C5H11ClFNO It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine The compound is characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.

    Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4S) configuration.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

    Oxidation: Formation of 3-fluoropiperidin-4-one

    Reduction: Formation of 3-fluoropiperidin-4-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-fluoropyrrolidin-4-ol hydrochloride: A structurally similar compound with a five-membered ring instead of a six-membered ring.

    (3S,4S)-3-chloropiperidin-4-ol hydrochloride: Similar structure with a chlorine atom instead of a fluorine atom.

    (3S,4S)-3-fluoropiperidin-4-amine hydrochloride: Similar structure with an amine group instead of a hydroxyl group.

Uniqueness

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity.

Properties

IUPAC Name

(3S,4S)-3-fluoropiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYZBPWUNRGDD-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434126-98-3
Record name 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434126-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-3-fluoropiperidin-4-ol hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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